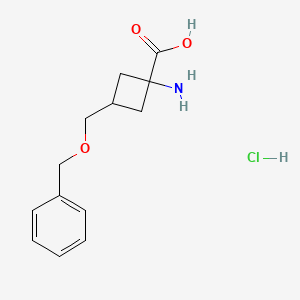

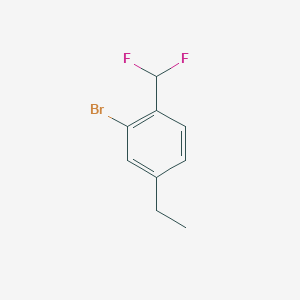

![molecular formula C20H20ClN3O2S B2497132 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897488-81-2](/img/structure/B2497132.png)

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals that incorporate both benzo[d]thiazole and piperazine units. This molecular architecture is noted for its significance in medicinal chemistry due to its diverse biological activities. Research on similar compounds has identified them as promising chemotypes for anti-mycobacterial activity among other potential therapeutic applications (S. Pancholia et al., 2016).

Synthesis Analysis

The synthesis of such compounds often involves multi-step organic reactions, starting from benzo[d]thiazole derivatives coupled with various piperazine analogs. For instance, a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were synthesized and showed potential anti-tubercular activity (S. Pancholia et al., 2016).

Molecular Structure Analysis

Structural exploration, including X-ray diffraction and Hirshfeld surface analysis, of related compounds, has contributed to understanding the molecular conformations and intermolecular interactions crucial for their biological activities. Such analyses help in rationalizing the pharmacophoric elements of these compounds (S. Prasad et al., 2018).

Chemical Reactions and Properties

The chemical properties of these compounds include their reactivity towards various substrates, which is essential for their antimicrobial and antitumor activities. The structural moieties within these molecules contribute to their reactivity and interaction with biological targets, as demonstrated by their anti-mycobacterial and antitumor evaluations (R. Bhole et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the compound's molecular structure. These properties are crucial for determining the compound's suitability for further development as a therapeutic agent. Analysis of closely related compounds has provided insights into how structural modifications can affect these physical properties (M. Wujec et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, acid-base behavior, and stability under physiological conditions, define the compound's pharmacokinetic profile and its interaction with biological systems. Research into similar compounds highlights the importance of these chemical properties in determining the molecules' biological activities and potential as therapeutic agents (A. Amani et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have explored the synthesis of compounds with structural similarities to "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" and their antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, which were then screened for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Mhaske, Shelke, Raundal, and Jadhav (2014) reported the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Biological Activity

The discovery of potent antagonists for specific receptors highlights the importance of structural modifications in enhancing biological activity. Romero et al. (2012) synthesized small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), showcasing the impact of substituent modification on compound potency (Romero et al., 2012). Another study by Wang, Gao, Xu, and Zheng (2017) focused on synthesizing a PET agent for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the compound's potential in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Future Directions

Mechanism of Action

Target of action

The compound “(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone” contains a benzothiazole ring, which is a common structural motif in many biologically active compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities .

Mode of action

Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Benzothiazole derivatives often act by binding to a specific site on a target protein, which can inhibit the protein’s activity or trigger a cellular response .

Biochemical pathways

Based on the known activities of other benzothiazole derivatives, it might be involved in pathways related to inflammation, cell growth and proliferation, or microbial metabolism .

Pharmacokinetics

Benzothiazole derivatives are generally well absorbed and can be distributed throughout the body . They might be metabolized by the liver and excreted in the urine .

Result of action

Based on the known activities of other benzothiazole derivatives, it might have anti-inflammatory effects, inhibit the growth of cancer cells or microbes, or modulate immune responses .

properties

IUPAC Name |

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-13-7-8-15(21)18-17(13)22-20(27-18)24-11-9-23(10-12-24)19(25)14-5-3-4-6-16(14)26-2/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZFYYWGYGESIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)